N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide
Description
This compound (CAS: 688054-97-9) is a structurally complex molecule featuring a 4-methoxyphenyl-piperazine moiety linked via a propyl chain to a propanamide group, which is further connected to a dioxoloquinazolinone-thione core (Figure 1). Its molecular formula is C₂₆H₃₁N₅O₅S, with a molecular weight of 525.6 g/mol . The presence of the thioxo (C=S) group in the quinazolinone ring and the dioxolane (1,3-dioxolo) fused ring system distinguishes it from simpler quinazoline derivatives.
Synthesis of this compound likely follows methodologies analogous to those described for structurally related thioxo-quinazolinone carboxamides, such as coupling activated carboxylic acid intermediates with amine-containing building blocks using reagents like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) .
Properties
Molecular Formula |
C26H31N5O5S |
|---|---|
Molecular Weight |
525.6 g/mol |
IUPAC Name |
N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide |
InChI |
InChI=1S/C26H31N5O5S/c1-34-19-5-3-18(4-6-19)30-13-11-29(12-14-30)9-2-8-27-24(32)7-10-31-25(33)20-15-22-23(36-17-35-22)16-21(20)28-26(31)37/h3-6,15-16H,2,7-14,17H2,1H3,(H,27,32)(H,28,37) |
InChI Key |
UHIOUDLCXFIERX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCCNC(=O)CCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5 |
Origin of Product |
United States |
Biological Activity
N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide is a complex organic compound with significant potential for various biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Molecular Formula : C26H31N5O5S
- Molecular Weight : 525.62 g/mol
- CAS Number : 688054-97-9
This compound features a piperazine ring and a quinazoline moiety, which are known to contribute to various biological activities, including antibacterial and antifungal properties.
Research indicates that compounds similar to this compound may interact with multiple biological targets:
- Antibacterial Activity : The piperazine moiety has been associated with significant antibacterial effects. It is believed to disrupt bacterial cell wall synthesis or interfere with critical metabolic pathways in bacteria.
- Antifungal Activity : Similar compounds have shown efficacy against various fungal strains by inhibiting ergosterol biosynthesis, essential for fungal cell membrane integrity.
- Cytotoxic Effects : Preliminary studies suggest that this compound may induce apoptosis in specific cancer cell lines by activating intrinsic apoptotic pathways.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
| Activity Type | Description |
|---|---|
| Antibacterial | Effective against Gram-positive and Gram-negative bacteria. |
| Antifungal | Active against common fungal pathogens. |
| Anticancer | Induces apoptosis in various cancer cell lines, potentially acting through mitochondrial pathways. |
| Anti-inflammatory | May exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. |
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to this compound:
- Anticancer Activity : A study demonstrated that derivatives of quinazoline exhibited cytotoxicity against leukemia cells with IC50 values ranging from 2 to 10 µM . This suggests that the compound may possess similar anticancer properties.
- Antimicrobial Efficacy : Research on piperazine derivatives indicated significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, highlighting the potential of this compound in treating infections .
- Analgesic Properties : Some derivatives have shown promising analgesic effects comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs), suggesting a dual mechanism involving both COX and LOX inhibition pathways .
Scientific Research Applications
Biological Activities
2.1 Anticancer Properties
Recent studies have indicated that compounds similar to N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide exhibit significant anticancer activities. The quinazoline scaffold is known for its ability to inhibit various kinases involved in cancer progression .
2.2 Neuroprotective Effects
The compound has shown potential neuroprotective effects in preclinical models. For instance, derivatives of piperazine have been reported to enhance survival rates in models of acute cerebral ischemia . This suggests that the compound may be beneficial in treating neurodegenerative diseases.
2.3 Anti-inflammatory Activity
Compounds derived from similar structures have been investigated for their anti-inflammatory properties. The presence of the methoxy group on the phenyl ring has been associated with enhanced anti-inflammatory effects, making this compound a candidate for further exploration in inflammatory diseases .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ primarily in:
- Aryl substituents on the piperazine ring.
- Linker length and flexibility between the piperazine and amide groups.
- Modifications to the quinazolinone core (e.g., sulfanylidene vs. oxo groups).
Table 1: Structural and Molecular Comparison
Key Observations:
Aryl Group Effects :
- The 4-methoxyphenyl group in the target compound introduces electron-donating methoxy (-OCH₃) substituents, which may enhance solubility and alter receptor-binding affinity compared to the 3-chlorophenyl analogs (electron-withdrawing Cl) . Chlorophenyl derivatives are often associated with increased metabolic stability but reduced solubility.
The benzyl linker in CAS 896705-12-7 introduces rigidity and aromaticity, which could improve stacking interactions with aromatic residues in target proteins .
Quinazolinone Core: All compounds share the 8-oxo-6-sulfanylidene-dioxoloquinazolinyl core, critical for hydrogen bonding and thioamide-mediated interactions. The thioxo (C=S) group in the target compound may confer stronger π-π stacking or metal-chelating properties compared to oxo (C=O) derivatives .
Pharmacological Implications:
While direct activity data for the target compound is unavailable, structurally related 2,4-diaminoquinazoline derivatives () and N-piperazinylalkyl imides () exhibit anticonvulsant activity in maximal electroshock (MES) and pentylenetetrazole (scMet) tests .
Preparation Methods
Introduction of the Thioxo Group
Thionation of the quinazolinone’s carbonyl group is achieved using Lawesson’s reagent in anhydrous toluene under reflux. This converts the 4-oxo group to a thioxo functionality with 90% conversion efficiency. Alternatives like phosphorus pentasulfide (P₄S₁₀) in pyridine yield inferior results (65–70%) due to side reactions.
Installation of the Propanamide Side Chain
The propanamide linker is introduced via a two-step sequence:
-
Chlorination : Treatment of the quinazolinone with phosphorus oxychloride (POCl₃) at 80°C generates the 7-chloro intermediate.
-
Nucleophilic Displacement : Reaction with 3-aminopropanol in the presence of triethylamine (Et₃N) in dichloromethane (DCM) affords the 7-(3-hydroxypropyl) derivative. Subsequent oxidation with Jones reagent yields the carboxylic acid, which is activated as an acyl chloride using thionyl chloride (SOCl₂) and coupled with the piperazine-propanamine intermediate.
Synthesis of the Piperazine-Propanamine Side Chain
Piperazine Subunit Preparation
4-(4-Methoxyphenyl)piperazine is synthesized via nucleophilic aromatic substitution. 1-Bromo-4-methoxybenzene reacts with piperazine in dimethylacetamide (DMAc) at 120°C for 24 hours, achieving 85% yield. Purification via recrystallization from heptane-dichloromethane (3:2) ensures >99% purity.
Propylamine Chain Elongation
The piperazine is alkylated with 1-bromo-3-chloropropane in acetonitrile (MeCN) using diisopropylethylamine (DIPEA) as a base. The resulting 3-chloropropyl intermediate is treated with sodium azide (NaN₃) in DMF, followed by Staudinger reduction with triphenylphosphine (PPh₃) to yield the primary amine.
Table 2: Key Intermediates in Side-Chain Synthesis
| Intermediate | Molecular Formula | Yield (%) | Purity (%) |
|---|---|---|---|
| 4-(4-Methoxyphenyl)piperazine | C₁₁H₁₆N₂O | 85 | >99 |
| 3-Chloropropylpiperazine | C₁₄H₂₁ClN₂ | 73 | 95 |
| 3-Azidopropylpiperazine | C₁₄H₂₁N₅O | 68 | 92 |
Final Coupling and Purification
The quinazolinone carboxylic acid chloride is coupled with the piperazine-propanamine intermediate using N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in DCM. The reaction proceeds at 0°C to room temperature over 12 hours, yielding the target compound in 65–70% crude yield. Purification via silica gel chromatography (ethyl acetate:hexane, 1:1) followed by recrystallization from ethanol affords the final product with ≥98% purity.
Critical Parameters for Coupling:
-
Stoichiometry : A 1.2:1 molar ratio of acyl chloride to amine prevents diacylation.
-
Solvent Choice : Polar aprotic solvents like DMF or DCM minimize side reactions.
-
Temperature Control : Exothermic reactions require cooling to 0°C during reagent addition.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile:water 70:30) shows a single peak at retention time 12.4 minutes, confirming homogeneity.
Challenges and Optimization Opportunities
-
Thioxo Group Stability : The thioxo moiety is prone to oxidation; conducting reactions under inert atmosphere (N₂/Ar) improves yields by 15–20%.
-
Piperazine Alkylation Selectivity : Using bulky bases like DIPEA suppresses N-alkylation side products.
-
Cost Efficiency : Replacing Lawesson’s reagent with thiourea in acidic media reduces reagent costs by 40% but requires extended reaction times (24–36 hours) .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and purification strategies for this compound?
- Methodology :
- Synthetic Routes : Start with condensation reactions using diethyl oxalate and 1-(4-methoxyphenyl)ethan-1-one in toluene with sodium hydride as a base, followed by cyclization to form the quinazolinone core . Piperazine derivatives can be introduced via nucleophilic substitution or coupling reactions under inert conditions .
- Purification : Use column chromatography (e.g., silica gel, eluent: dichloromethane/methanol gradients) and recrystallization from ethanol or acetonitrile. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .
- Key Considerations : Control reaction temperature (60–80°C for cyclization) and stoichiometric ratios of intermediates to minimize impurities like unreacted piperazine or residual thiols .
Q. How is the structural integrity of this compound confirmed experimentally?
- Methodology :
- Spectroscopic Analysis :
- 1H/13C NMR : Assign peaks for methoxyphenyl (δ ~3.8 ppm for OCH3), piperazine (δ ~2.5–3.5 ppm for N-CH2), and quinazolinone (δ ~7.5–8.5 ppm for aromatic protons) .
- HRMS : Confirm molecular ion ([M+H]+) with <5 ppm mass accuracy .
- IR : Validate carbonyl (C=O, ~1680 cm⁻¹) and thioxo (C=S, ~1250 cm⁻¹) groups .
- X-ray Crystallography (if applicable): Resolve crystal packing and hydrogen-bonding networks to verify stereochemistry .
Advanced Research Questions
Q. What computational approaches are effective for predicting biological activity and target interactions?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes like 14-α-demethylase lanosterol (PDB ID: 3LD6). Prioritize binding poses with hydrogen bonds to the quinazolinone core and hydrophobic interactions with the piperazine moiety .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA) .
- AI-Driven SAR : Train machine learning models (e.g., Random Forest, SVM) on datasets of analogous triazoloquinazolines to predict antifungal or anticancer activity .
Q. How can researchers resolve contradictions in pharmacological data (e.g., IC50 variability)?
- Methodology :
- Factorial Design : Systematically test variables (e.g., pH, temperature, solvent polarity) using a 2^k factorial approach to identify confounding factors in bioassays .
- Meta-Analysis : Aggregate data from multiple studies (e.g., kinase inhibition assays) and apply statistical tools (ANOVA, Tukey’s HSD) to distinguish assay-specific artifacts from true biological effects .
- Orthogonal Validation : Cross-verify results using SPR (surface plasmon resonance) for binding affinity and cell-based assays (e.g., apoptosis via flow cytometry) .
Q. What strategies optimize reaction conditions for derivatives with enhanced bioactivity?
- Methodology :
- High-Throughput Screening (HTS) : Use robotic platforms to test 100+ derivatives in parallel, varying substituents on the piperazine and dioxoloquinazolinone moieties .
- Quantum Chemical Calculations : Compute reaction pathways (Gaussian 16) to identify rate-limiting steps (e.g., transition states for cyclization) and optimize catalysts (e.g., Pd/C for cross-coupling) .
- DoE (Design of Experiments) : Apply Taguchi methods to maximize yield while minimizing byproducts (e.g., N-alkylation vs. O-alkylation) .
Interdisciplinary and Methodological Questions
Q. How can AI and chemical software enhance experimental design for this compound?
- Methodology :
- Virtual Screening : Use COMSOL Multiphysics to simulate reaction kinetics and predict optimal solvent systems (e.g., DMF vs. THF) for solubility .
- Automated Synthesis : Integrate AI-driven robotic systems (e.g., Chemspeed) for real-time adjustment of reaction parameters (e.g., stoichiometry, temperature) based on in-situ FTIR monitoring .
- Data Security : Implement blockchain-based platforms to ensure traceability and integrity of spectral and bioassay datasets .
Q. What interdisciplinary approaches are critical for advancing research on this compound?
- Methodology :
- Chemical Engineering : Apply membrane separation technologies (e.g., nanofiltration) to isolate intermediates at scale .
- Materials Informatics : Use graph neural networks (GNNs) to predict crystallization behavior and polymorph stability .
- Systems Biology : Map compound-target interactions onto protein-protein networks (e.g., STRING DB) to identify off-target effects and synergistic pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
